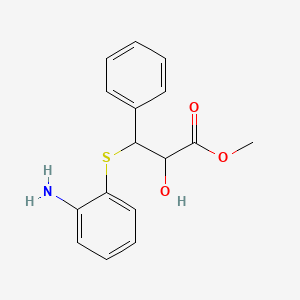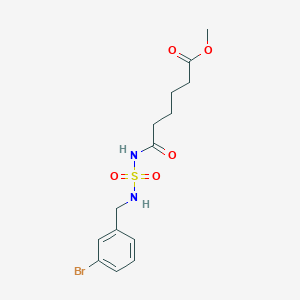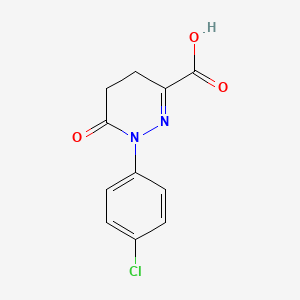
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate, also known as MAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate are:
1. Neuropharmacology: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been found to exhibit a range of effects on the central nervous system. It has been shown to act as a dopamine and serotonin receptor agonist, which makes it a valuable tool for studying the mechanisms of action of these neurotransmitters.
2. Cancer research: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been found to exhibit anticancer activity in vitro. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for developing new anticancer drugs.
3. Cardiovascular research: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been found to exhibit vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not fully understood. More studies are needed to elucidate the mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate.
4. Safety data: More long-term safety data is needed to assess the safety of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate as a drug.
Conclusion:
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is a valuable tool for studying various biological processes. It has a range of biochemical and physiological effects, which makes it a potential candidate for developing new drugs. However, more studies are needed to fully understand the mechanism of action of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate and to assess its potential as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has several advantages and limitations for lab experiments. Some of the advantages of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate are:
1. High purity: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate can be synthesized in high purity, which makes it a valuable tool for studying various biological processes.
2. Versatile: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has a range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
3. Low toxicity: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been found to have low toxicity, which makes it a potential candidate for developing new drugs.
Some of the limitations of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate are:
1. Limited availability: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not widely available, which makes it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate have been conducted in vitro, which makes it difficult to extrapolate the results to in vivo conditions.
3. Lack of long-term safety data: The long-term safety data of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate is not known, which makes it difficult to assess its potential as a drug.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate. Some of the future directions are:
1. Development of new drugs: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate has been found to exhibit anticancer and vasodilatory effects, which makes it a potential candidate for developing new drugs for the treatment of cancer and cardiovascular diseases.
2. In vivo studies: More in vivo studies are needed to assess the potential of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate as a drug.
3.
Métodos De Síntesis
The synthesis of Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate involves the reaction between 2-aminothiophenol and ethyl 3-bromo-2-hydroxy-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction yields Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate as a white crystalline solid in good yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-16(19)14(18)15(11-7-3-2-4-8-11)21-13-10-6-5-9-12(13)17/h2-10,14-15,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWXFRKOWROEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide](/img/structure/B2809765.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)

![(E)-4-(Dimethylamino)-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]but-2-enamide](/img/structure/B2809769.png)